4-azidohepta-1,6-diene
Description
4-Azidohepta-1,6-diene is a hypothetical or less-studied organic compound characterized by a seven-carbon chain (hepta-) with conjugated double bonds at positions 1 and 6 (1,6-diene) and an azide (-N₃) functional group at position 4. The azide group imparts unique reactivity, including participation in cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition, or "click chemistry"), but also introduces thermal instability risks .
Properties
CAS No. |
110860-80-5 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidohepta-1,6-diene can be achieved through several methods. One common approach involves the reaction of hepta-1,6-diene with sodium azide (NaN₃) in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the azido group being introduced at the desired position on the diene backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-azidohepta-1,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds.
Cycloaddition Reactions: Catalysts such as copper(I) or ruthenium(II) complexes are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Various substituted hepta-1,6-dienes.
Cycloaddition Reactions: Heterocyclic compounds such as triazoles.
Reduction Reactions: Hepta-1,6-diene amines.
Scientific Research Applications
4-azidohepta-1,6-diene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological systems and as a precursor for bioorthogonal labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-azidohepta-1,6-diene involves its ability to undergo various chemical transformations, which can be exploited for specific applications. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable heterocyclic compounds. These reactions are often facilitated by catalysts that enhance the reactivity of the azido group and promote the formation of desired products .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares 4-azidohepta-1,6-diene with analogs sharing the hepta-1,6-diene backbone but differing in substituents at position 4:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
